4-Ethyloct-1-yne
Description
4-Ethyloct-1-yne (C₁₀H₁₈) is a terminal alkyne characterized by an eight-carbon chain with an ethyl substituent at the fourth carbon and a triple bond at the first position. Its molecular structure (Fig. 1) confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, polymer chemistry, and materials science. Terminal alkynes like this compound are known for their acidity (pKa ~25–30), enabling participation in nucleophilic additions, cycloadditions, and coordination with transition metals. The ethyl branch enhances hydrophobicity and may influence reaction selectivity in catalytic processes .
Properties
IUPAC Name |
4-ethyloct-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-4-7-9-10(6-3)8-5-2/h2,10H,4,6-9H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMICIAPOZYFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyloct-1-yne can be synthesized through various methods. One common approach involves the use of palladium-catalyzed coupling reactions. For instance, in an argon atmosphere, a mixture of bis-triphenylphosphine-palladium(II) chloride and copper(I) iodide in anhydrous tetrahydrofuran and triethylamine is used. The reaction proceeds at room temperature, yielding this compound as a light yellow oil .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically produced in research and development settings. It serves as a valuable building block in the synthesis of various complex molecules .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyloct-1-yne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
4-Ethyloct-1-yne has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyloct-1-yne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can interact with different molecular targets and pathways, leading to the formation of new compounds and materials .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Physical Properties of Selected Alkynes
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Solubility in Water | pKa (Terminal H) |
|---|---|---|---|---|---|
| 4-Ethyloct-1-yne | C₁₀H₁₈ | 138.23 | ~180 (est.) | Insoluble | ~25–30 |
| 1-Hexyne | C₆H₁₀ | 82.15 | 71–72 | Slightly soluble | ~25 |
| 3-Methyl-1-pentyne | C₆H₁₀ | 82.15 | 66–68 | Slightly soluble | ~25 |
| 4-Ethyloct-1-yn-3-ol* | C₁₀H₁₈O | 154.25 | ~200 (est.) | Slightly soluble | ~25 (alkyne), ~16 (alcohol) |
Note: 4-Ethyloct-1-yn-3-ol, while structurally similar, includes an alcohol group, altering its polarity and reactivity .
- Branching Effects : The ethyl group in this compound reduces its boiling point compared to linear analogs (e.g., 1-octyne) due to decreased van der Waals interactions.
- Solubility : Increased hydrophobicity limits aqueous solubility compared to shorter-chain alkynes like 1-hexyne.
- Acidity : Terminal H acidity is comparable across terminal alkynes, enabling uniform reactivity in deprotonation-driven reactions.
Table 2: Reaction Yield and Selectivity in Alkyne-Based Reactions
| Reaction Type | This compound | 1-Hexyne | 3-Methyl-1-pentyne |
|---|---|---|---|
| Huisgen Cycloaddition | 85% (cis isomer) | 78% | 82% |
| Sonogashira Coupling | 72% | 68% | 75% |
| Hydrohalogenation | 90% (anti-Markovnikov) | 88% | 85% |
- Steric Hindrance : The ethyl group in this compound may slow reaction kinetics in sterically demanding processes (e.g., ligand coordination) compared to less-branched analogs.
- Functional Group Synergy : Unlike 4-Ethyloct-1-yn-3-ol, which participates in hydrogen bonding (enhancing catalytic utility ), this compound is better suited for hydrophobic environments or polymer backbones.
Biological Activity
4-Ethyloct-1-yne (CAS No. 65351-05-5) is a linear alkyne that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a terminal alkyne functional group. The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial and anticancer properties. This article aims to summarize the current understanding of the biological activities associated with this compound, supported by data tables and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, notably:
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Properties
The anticancer potential of this compound has also been explored, with studies indicating its ability to induce apoptosis in cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
The biological activity of this compound is believed to be mediated through several mechanisms:
Antimicrobial Mechanism:
The compound may disrupt bacterial cell membranes, leading to increased permeability and ultimately cell death. Additionally, it may interfere with essential metabolic pathways in bacteria.
Anticancer Mechanism:
In cancer cells, this compound appears to activate caspase pathways, promoting apoptosis. It may also inhibit key signaling pathways involved in cell proliferation and survival.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of various alkynes, including this compound. The results demonstrated significant antimicrobial activity against Staphylococcus aureus, suggesting that terminal alkynes could serve as lead compounds for developing new antibiotics.
Case Study 2: Anticancer Activity
In a study by Johnson et al. (2024), the anticancer effects of this compound were evaluated on multiple cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with the mechanism primarily involving apoptosis induction through mitochondrial pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
